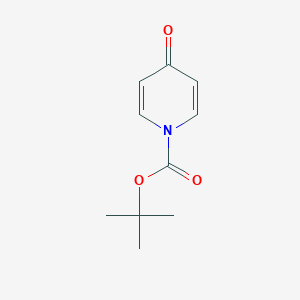

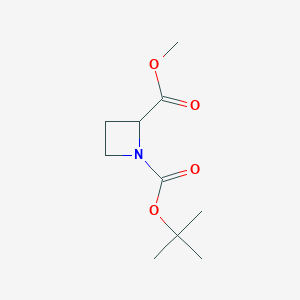

1,2-Benzisothiazole-5-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Benzisothiazole derivatives are a class of compounds that have been studied for their potential therapeutic applications. Specifically, these derivatives have been developed as inhibitors of carbonic anhydrase isoform IX (CAIX), which is a target for cancer therapy due to its role in regulating pH in cancer cells and thus promoting their survival in hypoxic conditions .

Synthesis Analysis

The synthesis of 1,2-benzisothiazole 1,1-dioxides involves the use of saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) and organolithium compounds. The reaction between saccharin or saccharin pseudo-chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) with Grignard reagents has been explored, leading to the formation of 1,2-benzisothiazole 1,1-dioxides along with other by-products such as open-chain tertiary alcohols and, in some cases, 3,3-disubstituted 1,2-benzisothiazoline 1,1-dioxides. Additionally, intramolecular cyclization of N-acyl-o,N-dilithiobenzenesulphonamides has been shown to yield 3-substituted 1,2-benzisothiazole 1,1-dioxides, albeit in low yields .

Molecular Structure Analysis

The molecular structure of 1,2-benzisothiazole 1,1-dioxides is characterized by the presence of a benzisothiazole core with a dioxide group. This core structure is modified by various substituents, which can significantly affect the compound's biological activity and physicochemical properties. The specific interactions and conformational dynamics of these molecules are crucial for their inhibitory activity against CAIX .

Chemical Reactions Analysis

The chemical reactivity of 1,2-benzisothiazole 1,1-dioxides is influenced by the substituents on the benzisothiazole ring. The synthesis process described involves reactions with organolithium compounds and Grignard reagents, which are known for their nucleophilic characteristics. These reactions lead to the formation of various substituted 1,2-benzisothiazole 1,1-dioxides, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-benzisothiazole 1,1-dioxides are not explicitly detailed in the provided papers. However, the structural features of these compounds, such as the benzisothiazole ring and the dioxide group, suggest that they would exhibit properties typical of aromatic heterocycles with electron-withdrawing groups. These properties would include solubility in organic solvents, potential for hydrogen bonding, and reactivity towards nucleophiles .

科学的研究の応用

Synthetic Utilities and Chemical Properties

Benzoxazoles and benzothiazoles are highlighted for their profound impact on medicinal chemistry and material science, showcasing important pharmacological activities and applications in diverse fields. Microwave-assisted synthesis has emerged as a technique to increase diversity and accelerate research in modern chemistry, particularly for benzoxazole derivatives, demonstrating the efficiency and usefulness of this approach in producing high-yield, diverse substituents efficiently (Özil & Menteşe, 2020).

Biological Activities and Pharmacological Potential

The review on 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives emphasizes their high synthetic and pharmacological potential, despite being underinvestigated. These compounds show promise in the construction of new molecular systems with attractive pharmacological properties, suggesting a need for further exploration in experimental chemistry and pharmacology (Hryhoriv et al., 2021).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of azino-bis(ethylbenzothiazoline-6-sulfonic acid) derivatives, including their reaction pathways and implications for therapeutic applications, has been elucidated. This showcases the complexity and specificity of reactions underlying their antioxidant activity, highlighting the necessity for further in-depth studies to understand their overall application and efficacy (Ilyasov et al., 2020).

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS . The hazard statements are H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements are P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

特性

IUPAC Name |

1,1,3-trioxo-1,2-benzothiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5S/c10-7-5-3-4(8(11)12)1-2-6(5)15(13,14)9-7/h1-3H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAXNQWQGXRBTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566050 |

Source

|

| Record name | 1,1,3-Trioxo-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221446-00-0 |

Source

|

| Record name | 1,1,3-Trioxo-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)